

endo-Norborneol CAS number and molecular weight

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Compound of Interest

Compound Name: *endo-Norborneol*

Cat. No.: *B8440766*

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An In-depth Technical Guide to **endo-Norborneol** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **endo-norborneol**, a versatile bicyclic alcohol crucial as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and derivatization, and illustrates its relevance in drug development through logical workflow diagrams.

Core Properties of endo-Norborneol

endo-Norborneol, systematically named bicyclo[2.2.1]heptan-2-ol, is a solid organic compound. Its rigid bicyclic structure and the stereochemistry of the hydroxyl group make it a valuable chiral building block in organic synthesis.

Quantitative Data Summary

For ease of reference, the key quantitative data for **endo-norborneol** and its enantiomers are summarized in the table below.

| Property | Value | Citations |
|---------------------------------------|--|-----------|
| Molecular Formula | C ₇ H ₁₂ O | [1] |
| Molecular Weight | 112.17 g/mol | [1] |
| CAS Number | 497-36-9 (racemic mixture) | [1] |
| 61277-90-5 ((2R)-(+)-endo-Norborneol) | [2] | |
| 36779-79-0 ((2S)-(-)-endo-Norborneol) | [2] | |
| Appearance | Light yellow powder solid | [3] |
| Odor | Odorless | [3] |
| Melting Point | 149-154 °C | [3] |
| IUPAC Name | rel-(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ol | [2] |
| InChI Key | ZQTYQMYDIHMKQB-UHFFFAOYSA-N (for racemate) | |
| SMILES | C1CC2CC1C(C2)O | |

Experimental Protocols

Detailed methodologies for the synthesis and a common subsequent reaction of **endo-norborneol** are provided below. These protocols are foundational for researchers working with this compound.

Synthesis of endo-Norborneol via Acid-Catalyzed Hydration of Norbornene

This protocol describes the synthesis of a mixture of exo- and **endo-norborneol** from norbornene, a common undergraduate and research laboratory procedure.[4][5]

Materials:

- Norbornene (450 mg)
- Water (1 mL)
- Concentrated Sulfuric Acid (1.5 mL)
- 6 M Sodium Hydroxide (NaOH) solution (approx. 11 mL)
- Methylene Chloride (CH_2Cl_2) (2 x 10 mL)
- Sodium Sulfate (Na_2SO_4), anhydrous
- 25-mL Erlenmeyer flask with a magnetic stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In the 25-mL Erlenmeyer flask, add 1 mL of water and cool it in an ice bath.
- Slowly and carefully add 1.5 mL of concentrated sulfuric acid to the water with stirring.
- Remove the flask from the ice bath and add 450 mg of norbornene.
- Stir the mixture at a low heat for approximately 20 minutes, or until the solid norbornene has completely dissolved.
- Cool the reaction mixture in an ice bath.
- Carefully neutralize the mixture by the dropwise addition of approximately 11 mL of 6 M NaOH. Monitor the pH to ensure it becomes basic.
- Transfer the neutralized solution to a separatory funnel.
- Rinse the flask with 10 mL of water and add the rinsing to the separatory funnel.

- Extract the aqueous solution with two 10 mL portions of methylene chloride.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to yield the crude norborneol product.
- The product can be further purified by sublimation or recrystallization.[4]

Oxidation of endo-Norborneol to Norcamphor

This procedure outlines the oxidation of **endo-norborneol** to norcamphor using a Jones reagent.[6]

Materials:

- **endo-Norborneol** (0.31 g)
- Ether (10 mL)
- Jones reagent (3 mL of a solution prepared from 5 g $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$ and 3.75 mL concentrated H_2SO_4 , diluted to 25 mL)
- Saturated Sodium Bicarbonate solution
- Water

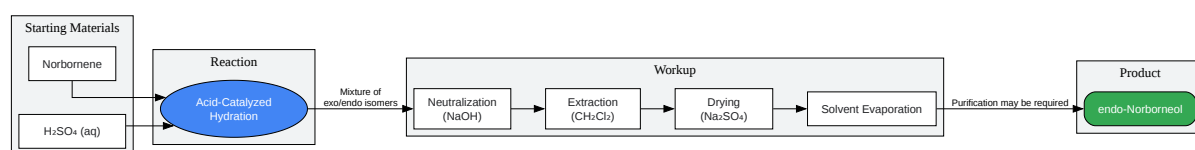
Procedure:

- Dissolve 0.31 g of **endo-norborneol** in 10 mL of ether in a suitable reaction flask.
- Add 3 mL of the Jones reagent to the solution.
- Stir the mixture overnight.
- Separate the ether layer, and extract the aqueous layer with two 5 mL portions of ether.
- Combine all ether extracts and wash them with three 5 mL portions of saturated sodium bicarbonate solution, followed by one 5 mL portion of water.

- Dry the ether layer over an anhydrous drying agent.
- Carefully remove the ether by distillation to obtain norcamphor.

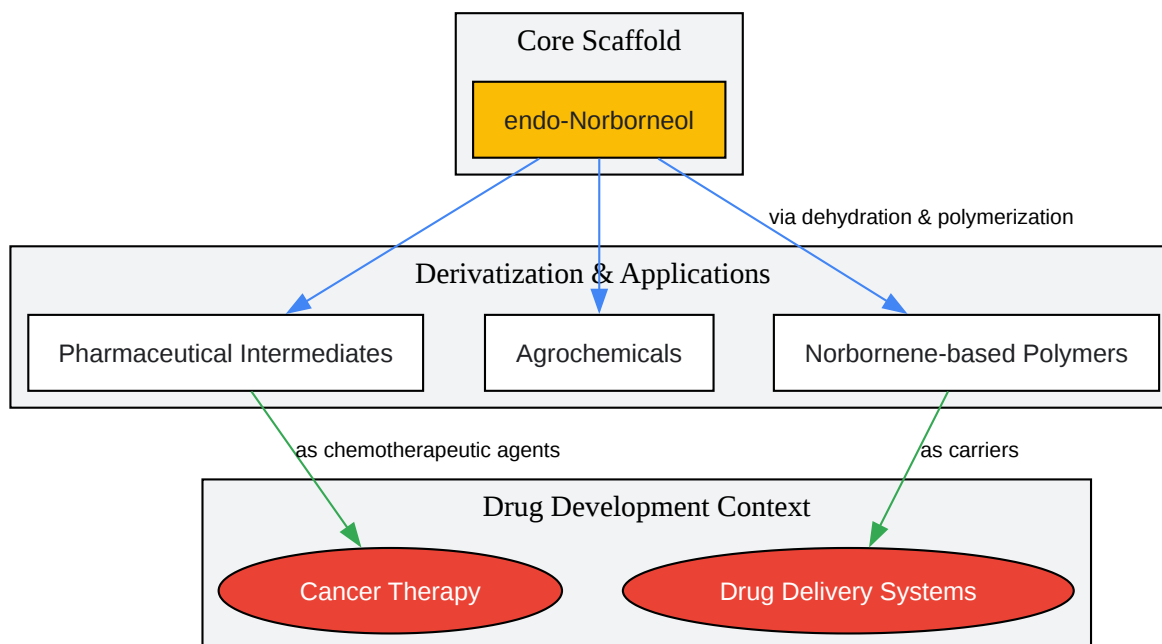
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows involving **endo-norborneol**.



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Caption: Experimental workflow for the synthesis of **endo-Norborneol**.



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